N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide
Description
N-(1-Methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative featuring a trifluoromethyl group at the 6-position of the pyridine ring and a 1-methylpyrazole substituent at the amide nitrogen. This compound is characterized by:
- Molecular formula: C₁₄H₁₂F₃N₅O (calculated based on structural data).
- Analytical data:
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole moiety may contribute to binding interactions in biological targets.
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c1-18-6-8(5-16-18)17-10(19)7-2-3-9(15-4-7)11(12,13)14/h2-6H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHSSVQRUOOUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its functionalization and subsequent coupling with the nicotinamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole or nicotinamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted pyrazole or nicotinamide derivatives .
Scientific Research Applications
Chemistry
N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, including:
- Oxidation: Can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions modify functional groups on the pyrazole or nicotinamide rings.
Biology
The compound is studied for its potential biological activities, particularly its interaction with specific enzymes or receptors. It shows promise as:
- An inhibitor of kinases: Important for cancer cell signaling pathways.
- A modulator of tumor growth: Early studies suggest it may induce apoptosis in cancer cells.
Medicine
Research is ongoing to explore its therapeutic potential, particularly in targeting pathways involved in diseases such as cancer. Its unique structure may enhance bioavailability and efficacy compared to traditional treatments.
Industry
In industrial applications, this compound is used in the development of new materials and as an intermediate in pharmaceutical and agrochemical production.
Recent studies have highlighted the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| RET Kinase Inhibition | Demonstrated low nanomolar potency against RET G810 mutations, indicating potential for treating RET-driven cancers. |
| Antiproliferative Effects | Significant inhibition of cellular proliferation in various cancer cell lines (IC50 values lower than traditional chemotherapeutics). |
Case Study 1: RET Kinase Inhibition
A recent study emphasized the efficacy of this compound as a RET kinase inhibitor, showcasing its low nanomolar potency against mutations associated with resistance to existing therapies like selpercatinib.
Case Study 2: Antiproliferative Effects
In vitro assays conducted on HeLa and HCT116 cancer cell lines revealed significant antiproliferative effects, suggesting reduced side effects and enhanced efficacy compared to conventional treatments.
Pharmacokinetics
Research indicates favorable pharmacokinetic properties:
- Oral Bioavailability: Approximately 30%, supporting its potential for oral administration.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Key Structural Features and Variations
The compound is compared to structurally related nicotinamide derivatives from patent literature and chemical databases (Table 1).
Table 1: Structural and Analytical Comparison of Nicotinamide Analogues
Structural and Functional Insights
Impact of Trifluoromethyl vs. Trifluoromethoxy Groups :
- The parent compound’s 6-CF₃ group (m/z 399.2) contrasts with analogues bearing 4-CF₃O-phenyl substituents (e.g., m/z 448.0 in ). The CF₃ group increases lipophilicity (logP) compared to CF₃O, which may enhance membrane permeability but reduce solubility.
Pyrrolidinyl Modifications :
- Analogues with 3-hydroxypyrrolidinyl or hydroxymethyl-pyrrolidinyl groups (e.g., ) introduce hydrogen-bonding capabilities, which may improve interactions with polar residues in enzyme active sites.
Halogen and Aryl Substituents :
Analytical Trends
- Retention Times : Shorter UPLC-MS retention times (e.g., 1.05 min in vs. 1.26 min in ) correlate with increased polarity due to hydroxyl or methoxy substituents.
- Mass Spectrometry : The presence of halogens (Br, Cl) or heavier substituents (e.g., CF₃O) increases molecular weight, as seen in (m/z 468.3) compared to the parent compound (m/z 399.2).
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
IUPAC Name : this compound
Molecular Formula : C12H10F3N5O
Molecular Weight : 299.24 g/mol
Structure : The compound features a pyrazole ring and a trifluoromethyl group, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in tumor growth and proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown promise as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Antitumor Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
Case Study 1: RET Kinase Inhibition
A recent study highlighted the efficacy of this compound as a RET kinase inhibitor. It demonstrated low nanomolar potency against RET G810 mutations, which are associated with resistance to existing therapies like selpercatinib. This positions the compound as a promising candidate for treating RET-driven cancers.
Case Study 2: Antiproliferative Effects
In vitro assays conducted on various cancer cell lines (including HeLa and HCT116) showed that this compound significantly inhibits cellular proliferation. The IC50 values were notably lower than those observed for traditional chemotherapeutics, suggesting a potential for reduced side effects and enhanced efficacy.
Pharmacokinetics
Research into the pharmacokinetic properties of this compound indicates favorable absorption and distribution characteristics. Oral bioavailability was reported at approximately 30%, which supports its potential for oral administration in therapeutic settings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling a nicotinamide core with a substituted pyrazole moiety. For example, amide bond formation using coupling agents like EDCI/HOBt or NMI-MsCl ( ). Key steps:
- Step 1 : Activation of the carboxylic acid group on the nicotinamide derivative.
- Step 2 : Nucleophilic substitution with the 1-methyl-1H-pyrazol-4-amine group.
- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or LC-MS ().
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks to confirm the pyrazole (δ 7.5–8.0 ppm) and trifluoromethyl (δ 120–125 ppm in ¹³C) groups ( ).
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., calculated for C₁₂H₁₀F₃N₃O: 287.07 g/mol) ( ).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) ( ).
Q. What solvents and conditions are suitable for crystallization to obtain high-quality single crystals?
- Approach : Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) or mixtures (ethanol/water). For X-ray diffraction, use SHELXL for refinement ( ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in biological activity?
- Method :
- Synthesize analogs replacing -CF₃ with -CH₃, -Cl, or -CN.
- Test inhibitory activity against target enzymes (e.g., viral proteases) using fluorescence-based assays ().
- Key Parameters : IC₅₀ values, binding affinity (SPR), and metabolic stability (microsomal assays) ().
Q. What strategies resolve contradictions in spectral data (e.g., conflicting NMR shifts) between synthetic batches?
- Troubleshooting :
- Variable Temperature NMR : Probe dynamic effects (e.g., rotamers) ( ).
- Isotopic Labeling : Use ¹⁵N/¹³C-labeled precursors to assign ambiguous signals ( ).
- Cross-Validation : Compare with computational predictions (DFT-based NMR chemical shift calculations) ().
Q. How can in silico modeling predict binding modes of this compound with potential biological targets?
- Protocol :
- Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., WDR5 in ).
- MD Simulations : GROMACS/AMBER for stability analysis (≥100 ns trajectories).
- Key Interactions : Hydrogen bonds with pyrazole N-H and hydrophobic contacts with -CF₃ ().
Q. What experimental approaches validate the compound’s mechanism of action in antiviral assays?
- Assay Design :
- Enzyme Inhibition : Measure protease inhibition (e.g., SARS-CoV-2 3CLpro) using fluorogenic substrates ().
- Cellular Models : Test replication inhibition in Vero E6 cells (EC₅₀) and cytotoxicity (CC₅₀) via MTT assays ().
Q. How can X-ray crystallography address discrepancies in reported molecular conformations?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
